molecular formula C10H11BrFNO B8130290 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide

4-Bromo-2-fluoro-N,N,5-trimethylbenzamide

Cat. No.: B8130290
M. Wt: 260.10 g/mol
InChI Key: HKMZYESFYXAHGB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N,N,5-trimethylbenzamide (C₁₀H₁₁BrFNO) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and three methyl groups: two on the amide nitrogen (N,N-dimethyl) and one at the 5-position of the benzene ring.

Properties

IUPAC Name

4-bromo-2-fluoro-N,N,5-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-4-7(10(14)13(2)3)9(12)5-8(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMZYESFYXAHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in dichloromethane at low temperatures. This is followed by a series of reactions involving concentrated sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate to introduce the trimethyl groups .

Industrial Production Methods

Industrial production methods for 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperatures, precise reagent concentrations, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2-fluoro-N,N,5-trimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. 4-Bromo-2-fluoro-N,N-dimethylbenzamide (C₉H₉BrFNO)

  • Key Differences : Lacks the 5-methyl group present in the target compound.
  • Properties: Molecular weight = 246.08 g/mol, boiling point = 327.3°C (predicted), density = 1.490 g/cm³.

B. 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₁BrFNO₂)

  • Key Differences : Substituted with a methoxyphenyl group instead of N,N,5-trimethyl.
  • Properties : Molecular weight = 324.15 g/mol. The methoxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic methyl groups in the target compound .

C. 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide (C₉H₈BrClFNO₂)

  • Key Differences : Contains chlorine at the 2-position and a methoxy group on the amide nitrogen.
  • Properties : The chlorine atom increases molecular polarity and may alter binding affinity in biological systems compared to the fluorine in the target compound .

D. 4-Bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide (C₁₂H₁₃BrFNO₂)

  • Key Differences : Features a tetrahydrofuran-derived substituent, introducing a heterocyclic ring.
  • Properties : The oxygen-rich tetrahydrofuran moiety enhances solubility in aqueous media, contrasting with the lipophilic trimethyl groups in the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
4-Bromo-2-fluoro-N,N,5-trimethylbenzamide* C₁₀H₁₁BrFNO ~264.10 (estimated) >327 (predicted) ~1.50 (predicted) Br, F, N,N-dimethyl, 5-methyl
4-Bromo-2-fluoro-N,N-dimethylbenzamide C₉H₉BrFNO 246.08 327.3 1.490 Br, F, N,N-dimethyl
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Not reported Not reported Br, F, methoxyphenyl
4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide C₉H₈BrClFNO₂ 320.53 Not reported Not reported Br, Cl, F, methoxy, N-methyl

*Estimated values based on analogs.

  • Electronic Effects: The electron-withdrawing bromine and fluorine substituents decrease electron density on the benzene ring, directing electrophilic substitution to specific positions.
  • Solubility : The trimethylated target compound is likely less polar than analogs with methoxy or tetrahydrofuran groups, favoring solubility in organic solvents like DCM or THF .

Biological Activity

4-Bromo-2-fluoro-N,N,5-trimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₈BrFNO
  • Molecular Weight : 233.06 g/mol
  • Physical State : Solid
  • Melting Point : 125–129 °C
  • Boiling Point : Predicted 284.8 °C

The biological activity of 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit microbial growth by disrupting cellular processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that 4-Bromo-2-fluoro-N,N,5-trimethylbenzamide selectively inhibits cancer cell lines, suggesting its potential as a chemotherapeutic agent. The IC50 values for various cancer cell lines were documented as follows:
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)18.9

This indicates a promising selectivity towards cancer cells compared to normal cells.

  • Antimicrobial Activity :
    • In vitro studies have shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

  • Toxicological Profile :
    • Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some toxicity concerns at higher concentrations. The following table summarizes the observed toxic effects:
EffectConcentration (µM)Observations
Cytotoxicity>50Significant cell death observed
Genotoxicity>100DNA damage in treated cells

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